N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2S/c13-7-3-1-5-9-10(7)14-12(18-9)15-11(16)8-4-2-6-17-8/h1-6H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMFKPNDVKFUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the synthesized 4-fluorobenzo[d]thiazole with furan-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives. For example:
This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization .
Electrophilic Aromatic Substitution (EAS) on the Furan Ring
The electron-rich furan ring participates in electrophilic substitutions, such as halogenation or nitration. For instance:
-
Bromination : Reacting with Br₂ in acetic acid introduces bromine at the 5-position of the furan ring.
-
Nitration : Treatment with HNO₃/H₂SO₄ adds a nitro group at the 5-position.
These reactions enhance the compound’s bioactivity by introducing functional groups that improve target binding .
Nucleophilic Aromatic Substitution on the Benzothiazole Ring
The 4-fluoro substituent on the benzothiazole ring can undergo nucleophilic substitution with amines, alkoxides, or thiols. For example:
This reactivity is exploited to synthesize analogs with varied pharmacological profiles .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) enable the introduction of aryl or alkyl groups. For instance:
-
Suzuki Coupling : Reacting with aryl boronic acids introduces substituents at available positions on the benzothiazole or furan rings.
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Buchwald-Hartwig Amination : Forms C-N bonds between the benzothiazole ring and amines.
These reactions diversify the compound’s structure-activity relationships.
Ring-Opening Reactions of the Furan Moiety
Under oxidative conditions (e.g., with m-CPBA), the furan ring undergoes epoxidation or ring-opening to form diols or diketones. These transformations are utilized to generate metabolites or degradation products for toxicity studies .
Functionalization via Amide Bond Modifications
The carboxamide nitrogen can react with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride) to yield N-alkylated or N-acylated derivatives:
Such modifications alter the compound’s pharmacokinetic properties.
Comparative Reactivity with Structural Analogs
Studies on analogs like N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide reveal that:
Scientific Research Applications
Anticancer Applications
N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide and its derivatives have shown promising anticancer properties. Several studies have focused on their ability to inhibit various cancer cell lines.
Case Studies and Findings:
- Antiproliferative Activity: Research indicates that compounds with a benzothiazole moiety exhibit significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) . For instance, certain derivatives demonstrated selective inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
- Mechanism of Action: The mechanism involves the inhibition of key molecular targets like VEGFR-2, leading to reduced proliferation rates in cancer cells. Molecular docking studies further support these findings by revealing favorable binding orientations of the compound to the target receptor .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6 | MCF-7 | 0.57 | VEGFR-2 Inhibitor |
| 7 | HCT-116 | 0.40 | VEGFR-2 Inhibitor |
| 12 | PC-3 | 9.0 | Unknown Target |
Antiviral Research
The compound has also been investigated for its antiviral properties, particularly against Middle East respiratory syndrome coronavirus (MERS-CoV).
Research Insights:
- Inhibitory Activity: A series of derivatives were synthesized and evaluated for their inhibitory effects on MERS-CoV. One notable derivative exhibited a half-maximal inhibitory concentration (IC50) of 0.09 μM, indicating strong potential as an antiviral agent . The presence of the benzothiazole group was essential for maintaining this activity.
| Compound | IC50 (µM) | Target Virus |
|---|---|---|
| 4f | 0.09 | MERS-CoV |
Potential Antimicrobial Properties
There is emerging interest in exploring the antimicrobial applications of this compound.
Preliminary Findings:
Studies suggest that compounds similar to this structure may possess significant antimicrobial activities, including anti-tubercular effects . The furan and benzothiazole components contribute to the biological activity, making them suitable candidates for further exploration in antimicrobial research.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that integrate the furan and benzothiazole moieties effectively. The presence of functional groups such as carboxamide enhances its reactivity, allowing it to participate in various chemical transformations.
Synthesis Overview:
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the benzothiazole/thiazole rings, carboxamide linkages, or aromatic systems. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Impact on Bioactivity : Fluorine and sulfamoyl groups (e.g., 6c) are associated with enhanced antimicrobial activity, while methoxy groups (e.g., ) may influence solubility .
- Thermal Stability: Higher melting points in chlorinated derivatives (e.g., 4d at 213–215°C) suggest stronger intermolecular forces compared to non-halogenated analogs .
Bioactivity and Mechanism Insights
- Antiviral Potential: Modifications to the fluoxetine backbone, such as introducing a fluorobenzyl group (), correlate with improved antiviral activity, suggesting similar benefits in the target compound .
- Cytotoxicity Considerations: Fluorinated derivatives (e.g., ) may exhibit reduced side effects compared to non-fluorinated analogs, as seen in host-targeting antivirals .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular targets, and structure-activity relationships (SAR).
Chemical Structure
The compound features a fused benzothiazole and furan moiety with a carboxamide functional group, which is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various benzothiazole derivatives, including those related to this compound. The following table summarizes key findings regarding the antiproliferative effects against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | TBD | Inhibition of VEGFR-2 |
| HCT-116 (Colon) | TBD | Induction of apoptosis | |
| PC-3 (Prostate) | TBD | Cell cycle arrest | |
| HepG2 (Liver) | TBD | Caspase activation |
Note: TBD indicates that specific IC50 values were not provided in the reviewed literature.
Molecular Targets
Molecular docking studies suggest that this compound may act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . This receptor plays a crucial role in angiogenesis and tumor growth. The compound demonstrated promising binding affinity, indicating its potential as a therapeutic agent targeting angiogenesis in tumors .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom at the para position of the benzothiazole ring is significant for enhancing biological activity. Studies have shown that halogen substitutions can increase lipophilicity and modify electronic properties, thus improving binding interactions with biological targets .
Case Studies
- In Vitro Studies : A series of derivatives were tested against various cancer cell lines, revealing that certain modifications to the furan and benzothiazole moieties significantly enhanced antiproliferative effects. For instance, compounds with electron-withdrawing groups exhibited improved efficacy against MCF-7 and HCT-116 cell lines .
- In Vivo Studies : Animal models have shown that derivatives similar to this compound can reduce tumor size significantly when administered at specific dosages, supporting their potential for further development as anticancer agents .
Q & A
Q. Table 1: Example Synthesis Conditions for Analogues
| Reagent System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃, 2-chloroacetamide | THF | 80°C | 60–73% | |
| EDCI/HOBt, DIPEA | DMF | RT | 50–65% |
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
FT-IR : Identify key functional groups (e.g., C=O amide ~1650–1680 cm⁻¹, C-F stretch ~1100–1250 cm⁻¹) .
NMR :
- ¹H NMR : Aromatic protons on benzothiazole (δ 7.2–8.5 ppm) and furan (δ 6.5–7.5 ppm).
- ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, fluorinated aromatic carbons at ~160 ppm (C-F coupling) .
X-ray Crystallography : Resolve stereochemistry and confirm molecular packing (e.g., solvate formation with DMF) .
Advanced: How to design Structure-Activity Relationship (SAR) studies for this compound?
Methodological Answer:
Modify Substituents :
- Vary the fluorophenyl group on the benzothiazole (e.g., Cl, Br, OCH₃) .
- Replace the furan with other heterocycles (e.g., thiophene, oxadiazole) .
Assay Selection : Test against target enzymes (e.g., COX-1/2 inhibition ) or cellular models (e.g., antifungal activity ).
Data Analysis : Use IC₅₀ values and molecular docking to correlate structural changes with activity .
Q. Table 2: Example SAR Data for Benzothiazole Analogues
| R-Group | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | COX-2 | 0.12 | |
| 4-Chlorophenyl | COX-2 | 0.25 |
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
Purity Verification : Re-analyze compound purity via HPLC or LC-MS to rule out impurities .
Assay Reproducibility : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays).
Stereochemical Analysis : Check for solvate formation (e.g., DMF solvates altering crystallinity ).
Advanced: What computational methods predict target interactions?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., β3-adrenergic receptor ).
MD Simulations : Simulate ligand-protein stability in water (GROMACS/AMBER) to assess dynamic interactions .
QSAR Modeling : Build predictive models using electronic descriptors (e.g., logP, HOMO/LUMO) .
Basic: What regulatory considerations apply to this compound?
Methodological Answer:
Scheduling : Classified as Schedule I in some jurisdictions (e.g., U.S. DEA) due to structural similarity to controlled opioids .
Ethical Compliance : Obtain institutional approvals for in vivo studies and adhere to controlled substance handling protocols.
Advanced: How to assess metabolic stability in preclinical models?
Methodological Answer:
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
In Vivo Studies : Administer to Sprague-Dawley rats, collect bile/urine, and identify metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
